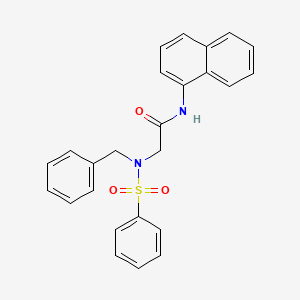
N~2~-benzyl-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-benzyl-N~1~-1-naphthyl-N~2~-(phenylsulfonyl)glycinamide, commonly referred to as BNSG, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound has shown promise in inhibiting the activity of certain enzymes and proteins, making it a valuable tool for investigating various biochemical and physiological processes.
Mechanism of Action
The mechanism of action of BNSG involves its ability to bind to specific enzymes and proteins, inhibiting their activity. This compound has been shown to bind to the active site of phospholipase A2, preventing the enzyme from cleaving phospholipids and producing inflammatory mediators. BNSG has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins.
Biochemical and Physiological Effects:
BNSG has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory mediators and the reduction of cell proliferation. This compound has also been shown to have antioxidant properties, which may help to protect against oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using BNSG in lab experiments is its ability to selectively inhibit the activity of specific enzymes and proteins. This allows researchers to investigate the role of these molecules in various biochemical and physiological processes. However, one limitation of using BNSG is that it may not be effective in all experimental systems, and its effects may vary depending on the specific conditions used.
Future Directions
There are several future directions for the use of BNSG in scientific research. One potential area of investigation is the role of this compound in the regulation of immune responses, particularly in the context of autoimmune diseases. Another area of interest is the potential use of BNSG as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
Synthesis Methods
BNSG can be synthesized through a multi-step process involving the reaction of several chemical reagents. The exact synthesis method can vary depending on the specific laboratory and equipment used, but typically involves the use of solvents such as dichloromethane and ethanol, as well as reagents such as benzylamine and naphthalene.
Scientific Research Applications
BNSG has been used in a variety of scientific research applications, including the study of enzymes and proteins involved in cancer, inflammation, and neurodegenerative diseases. This compound has been shown to inhibit the activity of several key enzymes, including phospholipase A2 and cyclooxygenase-2, which are involved in the production of inflammatory mediators.
properties
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-naphthalen-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c28-25(26-24-17-9-13-21-12-7-8-16-23(21)24)19-27(18-20-10-3-1-4-11-20)31(29,30)22-14-5-2-6-15-22/h1-17H,18-19H2,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTVSBAPMAGQJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC(=O)NC2=CC=CC3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(tert-butylamino)-6-(ethylamino)-1,3,5-triazin-2-yl]oxy}benzaldehyde](/img/structure/B5777663.png)
![3-bromo-N'-[(3-nitrobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5777679.png)

![4-[(2-chloro-5-nitrobenzylidene)amino]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5777687.png)
![1-(3,3-dimethylbutanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5777692.png)

![2-thiophenecarbaldehyde [3-allyl-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5777703.png)
![2-[methyl(phenyl)phosphoryl]-2-propanol](/img/structure/B5777709.png)

![N-{[(4-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5777730.png)

![2-[(3,5-dimethylphenoxy)acetyl]-N-methylhydrazinecarbothioamide](/img/structure/B5777740.png)
![3-ethyl 6-methyl 4-[(2-hydroxy-5-methylphenyl)amino]-3,6-quinolinedicarboxylate](/img/structure/B5777741.png)
![3,4-dimethoxy-N-[2-(4-methylphenoxy)ethyl]benzenesulfonamide](/img/structure/B5777752.png)